N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide
Description
N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE is a complex organic compound that features a combination of fluorophenyl, furan, and methoxybenzamide groups
Properties
Molecular Formula |
C20H18FNO3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide |
InChI |
InChI=1S/C20H18FNO3/c1-24-17-10-8-15(9-11-17)20(23)22(14-18-6-4-12-25-18)13-16-5-2-3-7-19(16)21/h2-12H,13-14H2,1H3 |
InChI Key |
DDOIPDIHFUOCTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorobenzylamine and furan-2-ylmethanol. These intermediates are then reacted with 4-methoxybenzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE may involve large-scale batch reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The unique structural properties of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms where the compound modulates the activity of key proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE
- N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE
- N-[(2-IODOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE
Uniqueness
N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and interaction with biological targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug design and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
